molecular formula C16H10F4N4O4 B213590 N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE

Cat. No.: B213590
M. Wt: 398.27 g/mol
InChI Key: OBKNPKACPQXNKE-UHFFFAOYSA-N
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Description

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by the presence of fluorine, trifluoromethyl, nitro, pyrazole, and furan functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the aryl groups . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki–Miyaura coupling and other steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).

    Reduction: Tin(II) chloride, iron powder, acidic conditions.

    Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluorine atoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of functional groups, which can impart specific chemical and biological properties. The presence of both electron-withdrawing (nitro, fluorine, trifluoromethyl) and electron-donating (pyrazole, furan) groups can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H10F4N4O4

Molecular Weight

398.27 g/mol

IUPAC Name

N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H10F4N4O4/c17-12-3-1-9(16(18,19)20)5-13(12)22-15(25)14-4-2-11(28-14)8-23-7-10(6-21-23)24(26)27/h1-7H,8H2,(H,22,25)

InChI Key

OBKNPKACPQXNKE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])F

Origin of Product

United States

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